N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide
Description
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a benzothiazole-derived compound featuring a 2,3-dihydrobenzothiazole core substituted with an ethoxy group at position 4 and a propargyl (prop-2-yn-1-yl) group at position 2. The exocyclic imine nitrogen is functionalized with a 2-methylpropanamide moiety. This structure confers unique electronic and steric properties, making it relevant for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-5-10-18-14-12(20-6-2)8-7-9-13(14)21-16(18)17-15(19)11(3)4/h1,7-9,11H,6,10H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSLXYAVLWHRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)C)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of 1-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thiones, irrespective of the substituent nature at the triple bond . The reaction conditions often include the use of a base such as KOH and solvents like toluene.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can participate in substitution reactions, particularly involving the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
Oxidation: Formamides.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for this compound involves its interaction with various molecular targets. For instance, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species then participate in further chemical transformations.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on formula; †Estimated from analogous compounds.
Key Observations:
- Propargyl vs. Allyl Groups : The propargyl substituent in the target compound (prop-2-yn-1-yl) introduces sp-hybridized carbon atoms, enabling click chemistry applications (e.g., azide-alkyne cycloaddition), whereas the allyl group (prop-2-enyl) in the methoxy analog allows for conjugate addition or polymerization reactions.
- Ethoxy vs.
- Core Heterocycle : The dihydrobenzothiazole core in the target compound exhibits partial saturation, reducing aromaticity compared to fully unsaturated benzothiazoles, which may influence electronic properties and binding interactions .
Geometric and Crystallographic Parameters
Table 2: Bond Lengths and Angles in Benzothiazole Derivatives
*Estimated from analogous structures in ; †Hypothesized based on similar compounds.
Structural Insights :
- The dihydrobenzothiazole ring in the target compound likely adopts a non-planar conformation due to partial saturation, contrasting with fully aromatic benzothiazoles. This could reduce π-π stacking efficiency but enhance solubility .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Synthesis
The synthesis of benzothiazole derivatives has been documented extensively. The compound can be synthesized through a multi-step reaction involving the condensation of appropriate benzothiazole precursors with propynyl and ethoxy groups. The detailed synthetic pathway typically includes:
- Formation of Benzothiazole Core : Reaction of 2-amino thiophenol with carbon disulfide followed by cyclization.
- Substitution Reactions : Introduction of the ethoxy and propynyl groups via nucleophilic substitution.
- Final Amide Formation : Coupling with 2-methylpropanamide to yield the final product.
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its pharmacological properties:
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against a range of bacteria and fungi. A study demonstrated that related benzothiazoles exhibited minimum inhibitory concentrations (MICs) as low as 50 μg/mL against various pathogens .
Anticancer Properties
Benzothiazole derivatives have also been evaluated for their anticancer potential. In vitro studies on tumorigenic cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer) showed that these compounds can induce cytotoxicity selectively against cancer cells while sparing normal cells. For example, certain derivatives achieved EC50 values in the range of 30 to 290 ng/mL, indicating potent activity against specific cancer types .
The mechanism behind the biological activity of benzothiazole derivatives often involves the inhibition of key enzymes or pathways associated with microbial growth or cancer cell proliferation. For example, some studies suggest that these compounds may inhibit topoisomerases or disrupt cellular signaling pathways critical for tumor growth .
Case Studies
- Antimicrobial Efficacy : A study on various substituted benzothiazoles reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating superior efficacy compared to standard antibiotics .
- Cytotoxicity Testing : In a comparative study involving several benzothiazole derivatives, N-[4-(propynyl)-benzothiazolyl] compounds were found to exhibit selective cytotoxicity against human cancer cell lines while showing minimal effects on normal fibroblast cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
